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molecular formula C8H4BrNO2 B8482427 3-Bromofuro[2,3-c]pyridine-5-carbaldehyde

3-Bromofuro[2,3-c]pyridine-5-carbaldehyde

Cat. No. B8482427
M. Wt: 226.03 g/mol
InChI Key: XHWIXTKKKHEZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911543B2

Procedure details

3-Bromofuro[2,3-c]pyridine-5-carbaldehyde (3.26 g, 14.42 mmol) is dissolved in THF (100 mL)/t-BuOH (50 mL)/H2O (50 mL), treated with a single portion of NaOCl2 (4.89 g, 43.3 mmol) and KH2PO4 (3.92 g, 28.8 mmol) and stirred at rt for 18 h. The white solid is collected via filtration and the filtrate is concentrated in vacuo to dryness. The residue is suspended in water (25 mL), acidified to pH 2 with concentrated HCl and the resulting solid collected via filtration. The collected solids are dried in a vacuum oven at 50° C. for 18 h and combined to afford 3.52 g (99%) of 3-bromofuro[2,3-c]pyridine-5-carboxylic acid as a white solid. MS (EI) m/z: 241 (M+).
Quantity
3.26 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaOCl2
Quantity
4.89 g
Type
reactant
Reaction Step Two
Name
KH2PO4
Quantity
3.92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[C:8]([CH:11]=[O:12])[CH:9]=2)[O:4][CH:3]=1.[OH:13]P([O-])(O)=O.[K+]>C1COCC1.CC(O)(C)C.O>[Br:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[C:8]([C:11]([OH:13])=[O:12])[CH:9]=2)[O:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
BrC1=COC2=CN=C(C=C21)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
NaOCl2
Quantity
4.89 g
Type
reactant
Smiles
Name
KH2PO4
Quantity
3.92 g
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white solid is collected via filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo to dryness
FILTRATION
Type
FILTRATION
Details
the resulting solid collected via filtration
CUSTOM
Type
CUSTOM
Details
The collected solids are dried in a vacuum oven at 50° C. for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=COC2=CN=C(C=C21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.52 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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